
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that features a pyrrole ring substituted with difluoromethyl, methyl, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the difluoromethylation of a pyrrole precursor. One common method involves the reaction of a pyrrole derivative with difluoromethylating agents under specific conditions. For example, the reaction of a pyrrole derivative with difluoromethyl sulfone in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to meet industrial standards. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient difluoromethylation .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert various effects, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-thiophene-2-carboxylic acid
Uniqueness
1-(Difluoromethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring. The presence of both difluoromethyl and carboxylic acid groups imparts distinct chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity .
Propriétés
Formule moléculaire |
C7H7F2NO2 |
|---|---|
Poids moléculaire |
175.13 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H7F2NO2/c1-4-2-3-10(7(8)9)5(4)6(11)12/h2-3,7H,1H3,(H,11,12) |
Clé InChI |
BFZWRAUOTXCOBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=C1)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
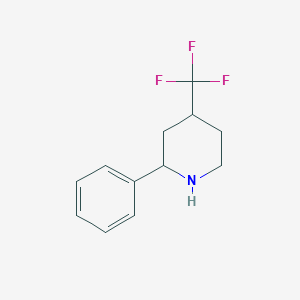
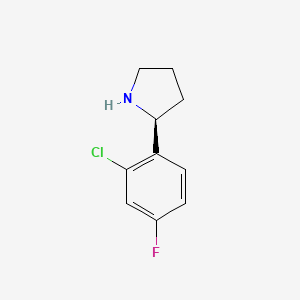
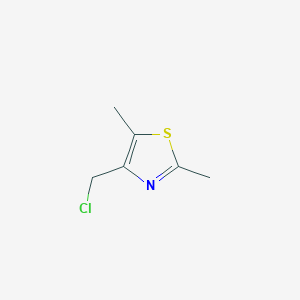
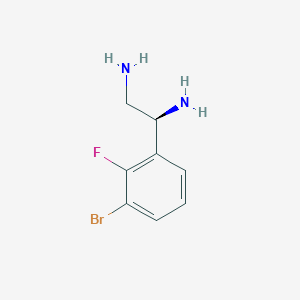
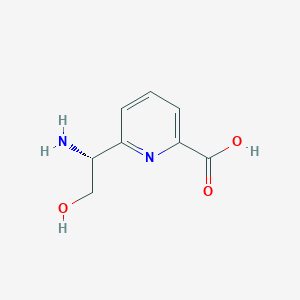
![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
![1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one](/img/structure/B13036711.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13036712.png)
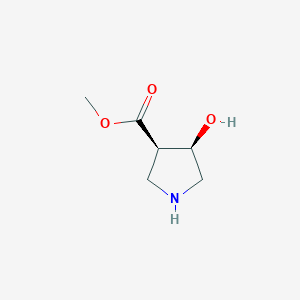
![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)
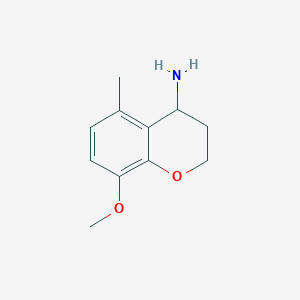
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)

